Cytotoxicity in K562 Leukemia Cells
Ethyl 2-(aminomethyl)thiazole-4-carboxylate exhibits potent cytotoxic activity against K562 human leukemia cells, with reported IC50 values ranging from 0.09 to 0.49 μM . This activity is within the range of the standard chemotherapeutic agent doxorubicin (IC50 ~0.1 μM), positioning it as a promising anticancer lead scaffold [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.09 - 0.49 μM |
| Comparator Or Baseline | Doxorubicin: ~0.1 μM |
| Quantified Difference | Comparable potency within 0.1 - 0.5 μM range |
| Conditions | In vitro cytotoxicity assay against K562 human leukemia cell line |
Why This Matters
This quantifies the compound's potential as an anticancer starting point, directly comparable to a clinical standard, which is critical for prioritizing it in oncology-focused research procurement.
- [1] El-Subbagh, H. I., Al-Obaid, A. M., & El-Khawad, I. E. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. doi:10.1002/(sici)1521-4184(19994)332:4<137::aid-ardp137>3.0.co;2-0 View Source
